Ester-Dependent Lipophilicity Tuning: Ethyl vs. Methyl Propanoate in the Triazolopyridazine-6-yl Thioether Series
The ethyl ester CAS 852372-90-8 exhibits a computed XLogP3 of 2.9, approximately 0.3 log units higher than its methyl ester congener (CAS 852372-93-1; CHEMBL1391987, XLogP3 ~2.6) and approximately 0.6 log units lower than the butanoate homolog (CAS 852372-91-9, XLogP3 ~3.5) [1]. This positions the ethyl ester within an optimal intermediate lipophilicity range that empirical drug-likeness models associate with balanced passive permeability and aqueous solubility—a critical consideration for intracellular kinase targets such as c-Met and Pim-1 that require the ligand to traverse the cell membrane to access the ATP-binding pocket [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | Methyl ester (CAS 852372-93-1): XLogP3 ~2.6; Butanoate ester (CAS 852372-91-9): XLogP3 ~3.5 |
| Quantified Difference | ΔXLogP3 = +0.3 vs. methyl ester; ΔXLogP3 = -0.6 vs. butanoate ester |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) for the target compound; comparative values derived from PubChem and ChemSpider entries for the methyl and butanoate analogs |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the ethyl ester variant provides a calibrated lipophilicity that balances cell permeability with aqueous solubility, reducing the risk of both poor membrane penetration (associated with overly polar methyl esters) and excessive non-specific protein binding or precipitation (associated with highly lipophilic butanoate esters).
- [1] PubChem Compound Summary for CID 16798384 (CAS 852372-90-8, XLogP3 = 2.9); PubChem Compound Summary for CID 16246516 (methyl ester, CAS 852372-93-1, XLogP3 ~2.6); ChemSpider record for ethyl butanoate analog (CAS 852372-91-9, XLogP3 ~3.5). View Source
- [2] Mahmoud, M.E. et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14, 30346–30363. View Source
